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(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Documentation Hub

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  • Product: (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol
  • CAS: 954227-06-6

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol

Executive Summary In contemporary drug discovery, bi-heteroaryl systems serve as privileged scaffolds due to their predictable geometric conformations and rich hydrogen-bonding networks. (2-(Pyridin-3-yl)pyrimidin-5-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, bi-heteroaryl systems serve as privileged scaffolds due to their predictable geometric conformations and rich hydrogen-bonding networks. (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol (CAS: 954227-06-6) is a highly versatile chemical building block characterized by a pyrimidine core, a 3-pyridyl substituent at the C2 position, and a reactive hydroxymethyl group at the C5 position.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows. By acting as a foundational node in the synthesis of complex active pharmaceutical ingredients (APIs), this molecule is particularly valuable in the development of kinase inhibitors and GPCR modulators [1].

Structural Architecture and Physicochemical Properties

The molecular architecture of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol is defined by its electron-deficient bi-heteroaryl axis. The presence of three nitrogen atoms across two aromatic rings significantly lowers the overall electron density of the system, making the rings highly stable against oxidative degradation while remaining susceptible to nucleophilic attack.

To facilitate rational drug design and formulation modeling, the core quantitative properties of the compound are summarized below [2]:

PropertyValuePharmacological Implication
Chemical Name (2-(Pyridin-3-yl)pyrimidin-5-yl)methanolStandard IUPAC nomenclature.
CAS Number 954227-06-6Unique registry identifier.
Molecular Formula C₁₀H₉N₃ODefines elemental composition.
Molecular Weight 187.20 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
Predicted LogP 1.03Optimal balance of hydrophilicity and lipophilicity; ensures high aqueous solubility while maintaining membrane permeability.
Topological Polar Surface Area ~58.9 ŲWell within the < 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Hydroxyl -OH)Provides a functional handle for target binding or further derivatization.
H-Bond Acceptors 4 (3x N, 1x O)Enables robust interaction with kinase hinge regions.

Mechanistic Insights into Chemical Reactivity

The strategic value of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol lies in its orthogonal reactivity profile. The bi-heteroaryl core is chemically robust, allowing the C5-hydroxymethyl group to be selectively manipulated without disrupting the aromatic system.

Reactivity Core (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol Oxidation Oxidation (MnO2) Core->Oxidation Halogenation Halogenation (SOCl2) Core->Halogenation Aldehyde 2-(Pyridin-3-yl)pyrimidine- 5-carbaldehyde Oxidation->Aldehyde Halide 5-(Chloromethyl)-2- (pyridin-3-yl)pyrimidine Halogenation->Halide

Primary derivatization pathways for the hydroxymethyl functional group.
The Causality of Derivatization
  • Oxidation: The primary alcohol can be oxidized to an aldehyde. Because the pyrimidine ring is strongly electron-withdrawing, the resulting aldehyde is highly electrophilic and primed for reductive aminations or Wittig reactions.

  • Halogenation: Conversion of the hydroxyl group to a chloride or bromide yields a highly reactive benzylic-like halide, ideal for SN2 displacements by amines, thiols, or alkoxides to build extended pharmacophores.

Experimental Methodologies (Self-Validating Protocols)

The following workflows are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at every critical juncture.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the construction of the core scaffold from commercially available precursors [3].

Objective: Synthesize (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol via C-C bond formation. Reagents: 3-Pyridylboronic acid (1.1 eq), 2-Chloro-5-(hydroxymethyl)pyrimidine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) species and promotes the homocoupling of the boronic acid, drastically reducing yield.

  • Reagent Assembly: Add the boronic acid, the pyrimidine chloride, and Na₂CO₃ to the degassed solvent. Add Pd(dppf)Cl₂ last.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation of the electron-deficient pyrimidine.

  • Thermal Activation: Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.

    • Causality: 80°C provides the precise thermal energy required to overcome the activation barrier for oxidative addition into the strong C-Cl bond, without causing thermal decomposition of the boronic acid.

  • In-Process Control (IPC) & Self-Validation: At 8 hours, draw a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via UPLC-MS.

    • Validation Metric: The system is validated to proceed to workup only when the starting material peak (m/z 145/147 isotopic cluster) is <2% relative to the product peak (m/z 188.1 [M+H]⁺).

  • Workup: Filter the mixture through a pad of Celite to remove precipitated palladium black. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Synthesis SM1 3-Pyridylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3) SM1->Reaction SM2 2-Chloro-5-(hydroxymethyl) pyrimidine SM2->Reaction Product (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol CAS: 954227-06-6 Reaction->Product 80°C, Dioxane/H2O Argon Atmosphere

Synthetic workflow for (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol via Suzuki-Miyaura coupling.
Protocol B: Selective Oxidation to Carbaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde for downstream reductive amination [4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidant Addition: Add activated Manganese Dioxide (MnO₂, 10.0 eq) at room temperature.

    • Causality: MnO₂ is specifically selected over Jones reagent or KMnO₄ because it is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic-like alcohols. It prevents the over-oxidation of the substrate to a carboxylic acid, which is a high risk given the electron-withdrawing nature of the pyrimidine ring.

  • Agitation & Monitoring: Stir vigorously for 4-6 hours.

    • Validation Metric: Monitor via TLC (UV 254 nm). The reaction is complete when the polar alcohol spot disappears, replaced by a less polar, highly UV-active aldehyde spot.

  • Workup: Filter the suspension through a short pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and concentrate the filtrate in vacuo to yield the pure aldehyde.

Applications in Medicinal Chemistry

The structural topology of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol makes it a privileged scaffold in targeted therapeutics.

  • Kinase Inhibitors: The bi-heteroaryl system is an excellent bioisostere for the adenine ring of ATP. The nitrogen atoms on the pyrimidine and pyridine rings act as highly directional hydrogen bond acceptors, perfectly positioned to interact with the backbone amides of a kinase's hinge region.

  • Vector Trajectory: The C5-hydroxymethyl group provides an ideal vector trajectory extending out of the ATP-binding pocket toward the solvent-exposed region. This allows medicinal chemists to append solubilizing groups (e.g., piperazines, morpholines) via the protocols described above without causing steric clashes within the binding site.

References

  • Pyrimidine hydrazide compounds as PGDS inhibitors (WO2008121670A1)

Sources

Exploratory

The Role of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol in Kinase Inhibitor Design: A Mechanistic Whitepaper

Executive Summary In the landscape of targeted oncology and precision medicine, the 2-(pyridin-3-yl)pyrimidine scaffold is recognized as a highly privileged pharmacophore, most notably serving as the structural foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the 2-(pyridin-3-yl)pyrimidine scaffold is recognized as a highly privileged pharmacophore, most notably serving as the structural foundation for transformative kinase inhibitors such as Imatinib (Gleevec)[1]. However, modern drug design increasingly relies on Fragment-Based Drug Discovery (FBDD) to navigate complex chemical spaces and optimize ligand efficiency[2]. Within this paradigm, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol emerges as a critical, high-value fragment. By incorporating a 5-hydroxymethyl moiety onto the core pyrimidine ring, this molecule provides both a specific hydrogen-bonding interaction network and a versatile synthetic vector for lead optimization. This whitepaper explores the mechanistic grounding, structural biology, and biophysical validation protocols essential for utilizing this fragment in the development of next-generation kinase inhibitors.

Structural Rationale & Pharmacophore Analysis

The bare 2-(pyridin-3-yl)pyrimidine core is inherently lipophilic and acts as an excellent mimic of the adenine ring of adenosine triphosphate (ATP)[1]. However, fragment hits require functional handles to be "grown" into high-affinity clinical candidates.

The addition of the 5-methanol group in (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol serves two distinct, causal purposes in drug design:

  • Solvent Channel Engagement: The hydroxyl group acts as a polar hydrogen-bond donor and acceptor, strategically positioned to project outward into the solvent-exposed channel of the kinase active site. This improves the fragment's aqueous solubility—a critical parameter for oral bioavailability.

  • Vector Growth: The primary alcohol is a highly reactive synthetic handle. Through routine medicinal chemistry (e.g., etherification, oxidation to an aldehyde for reductive amination, or conversion into a leaving group), researchers can extend the molecule into adjacent hydrophobic pockets, such as the specificity pocket or the allosteric site exposed during the DFG-out conformation[2].

Mechanism of Action: ATP-Competitive Hinge Binding

The primary mechanism of action for derivatives of this fragment is Type I or Type II ATP-competitive kinase inhibition. The nitrogen atoms within the pyrimidine and pyridine rings establish a critical bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., interacting with conserved Valine or Methionine residues)[3].

By occupying the ATP-binding pocket, the fragment competitively displaces ATP, preventing the transfer of the terminal phosphate to downstream substrate proteins. This halts the phosphorylation cascade, effectively silencing hyperactive signaling pathways (such as Bcr-Abl in chronic myeloid leukemia or the PI3K/AKT/mTOR pathway in solid tumors)[1][3].

MOA_Pathway ATP ATP Binding Kinase Active Kinase ATP->Kinase Signaling Downstream Signaling Kinase->Signaling Phosphorylation Inactive Inactive Complex Kinase->Inactive Inhibitor Pyridyl-Pyrimidine Inhibitor Inhibitor->ATP Displacement Inhibitor->Kinase Hinge Binding

Caption: Mechanism of action showing ATP-competitive displacement by the pyridyl-pyrimidine inhibitor.

Fragment-Based Drug Discovery (FBDD) Workflows

Because fragments like (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol possess low molecular weight (<300 Da), they typically exhibit weak initial binding affinities (high micromolar to millimolar KD​ ). Consequently, traditional high-throughput screening (HTS) enzymatic assays often yield false negatives. To accurately capture the binding kinetics of this fragment, researchers must employ highly sensitive, label-free biophysical techniques, primarily Surface Plasmon Resonance (SPR) and orthogonal validation via X-ray crystallography[4][5].

FBDD_Workflow Fragment Fragment Library Screening SPR Primary SPR Assay Fragment->SPR Hit ID XRay X-Ray Crystallography SPR->XRay KD Validation Optimization Lead Optimization XRay->Optimization Vector Growth Candidate Preclinical Candidate Optimization->Candidate Improved Potency

Caption: Fragment-Based Drug Discovery workflow for kinase inhibitors using SPR and X-ray validation.

Self-Validating Experimental Protocol: SPR Binding Kinetics

To establish a trustworthy and reproducible measure of the fragment's target engagement, the following SPR protocol utilizes a self-validating double-referencing system. This ensures that the recorded signal is strictly due to specific biomolecular interactions rather than bulk refractive index changes induced by the solvent[4][5].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Activate a CM5 dextran sensor chip utilizing a 1:1 volumetric mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at a flow rate of 10 µL/min.

  • Target Immobilization: Dilute the purified recombinant target kinase (e.g., Bcr-Abl) in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject this solution over the activated surface until a stable immobilization level of 3,000–5,000 Response Units (RU) is achieved.

  • Surface Deactivation: Block any remaining unreacted NHS esters by injecting 1.0 M ethanolamine-HCl (pH 8.5) for 7 minutes. Causality Note: This step is critical to prevent non-specific covalent binding of the fragment to the chip matrix.

  • Fragment Preparation: Dissolve (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol in 100% DMSO to yield a 50 mM stock. Dilute this stock into the SPR running buffer (e.g., PBS-P+ containing exactly 5% DMSO) to create a concentration series ranging from 10 µM to 500 µM. Causality Note: 5% DMSO is required to maintain the solubility of the lipophilic fragment without denaturing the immobilized kinase.

  • Kinetic Screening: Inject the fragment concentration series over both the immobilized kinase flow cell and an unmodified reference flow cell at a flow rate of 30 µL/min. Use a 60-second association phase followed by a 120-second dissociation phase.

  • Double-Referencing Data Analysis: Subtract the response of the reference flow cell from the active flow cell, followed by the subtraction of a buffer-only blank injection. Because fragments exhibit rapid on/off rates, fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the dissociation constant ( KD​ ).

Structure-Activity Relationship (SAR) & Selectivity Profiling

The transition from a low-affinity fragment to a highly potent clinical candidate demonstrates the power of the pyridyl-pyrimidine scaffold. Table 1 summarizes the quantitative evolution of this pharmacophore across different targets.

Table 1: Evolution of the Pyridyl-Pyrimidine Scaffold in Kinase Inhibition

Scaffold / CompoundTarget KinaseKey Structural FeatureBinding Mode / RoleBinding Affinity ( KD​ / IC50​ )
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Broad Kinases5-Hydroxymethyl groupFragment hit; Hinge binder & synthetic vector KD​ > 100 µM
Imatinib (Gleevec) Bcr-AblMethylpiperazine tailType II ATP-competitive (DFG-out conformation) IC50​ ~ 170 nM
Pyridopyrimidinone 31 PI3K / mTORFused quinoline-like coreType I ATP-competitive (Hinge Val882 binding) IC50​ < 10 nM

Data synthesized from[3],[1], and[2].

Conclusion

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol is far more than a simple chemical building block; it is a rationally designed fragment that perfectly balances target engagement with synthetic modularity. By anchoring itself to the kinase hinge region while projecting a reactive hydroxyl vector into the solvent channel, it provides medicinal chemists with an optimal starting point for FBDD campaigns. When paired with rigorous biophysical validation protocols like SPR and X-ray crystallography, this fragment serves as the cornerstone for developing highly selective, next-generation kinase inhibitors.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. acs.org.
  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. nih.gov.
  • Fragment Screening by Surface Plasmon Resonance. acs.org.
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. mdpi.com.
  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the Hydroxymethyl Group in (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol

Executive Summary The bi-heteroaryl scaffold (2-(pyridin-3-yl)pyrimidin-5-yl)methanol represents a highly privileged structural motif in modern medicinal chemistry. This core is frequently utilized in the design of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bi-heteroaryl scaffold (2-(pyridin-3-yl)pyrimidin-5-yl)methanol represents a highly privileged structural motif in modern medicinal chemistry. This core is frequently utilized in the design of targeted therapeutics, including potent kinase inhibitors (such as RET and PAK inhibitors) [1]. The C5-hydroxymethyl group serves as a versatile, late-stage synthetic handle, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

This application note details the mechanistic rationale and validated protocols for the divergent functionalization of this hydroxymethyl group—specifically focusing on oxidation, halogenation, and subsequent nucleophilic displacements.

Mechanistic Rationale & Reaction Design

Functionalizing a primary alcohol attached to a highly electron-deficient, nitrogen-rich bi-heteroaryl system requires careful reagent selection. Both the pyridine and pyrimidine rings contain basic nitrogen atoms that can coordinate with transition metals or become protonated in strongly acidic media, leading to reaction stalling or complex impurity profiles.

Oxidation to the Aldehyde

Converting the hydroxymethyl group to a carbaldehyde is a critical step for downstream reductive aminations or Wittig olefinations.

  • Causality in Reagent Selection: While Dess-Martin Periodinane (DMP) and Swern oxidations are standard for primary alcohols, DMP can coordinate with the basic nitrogens of the pyrimidine/pyridine rings, often resulting in diminished yields (typically 50-60%) [4]. Conversely, activated Manganese Dioxide (MnO₂) is highly selective for heterobenzylic alcohols. The heterogeneous nature of MnO₂ prevents product sequestration, and the electron-deficient pyrimidine ring actively prevents over-oxidation to the carboxylic acid [2].

Halogenation to the Chloromethyl Derivative

Transformation of the alcohol into a leaving group (chloride) enables direct S_N2 diversification.

  • Causality in Reagent Selection: Direct treatment with aqueous hydrochloric acid is ineffective due to the basicity of the scaffold. Instead, Thionyl Chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF) is employed. The DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This ensures rapid, clean conversion to the primary chloride without the need for strongly acidic conditions that would protonate the heteroaromatics and precipitate the starting material [3].

Visual Workflow: Divergent Functionalization Pathways

Functionalization_Workflow SM (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol (Central Scaffold) Aldehyde 2-(Pyridin-3-yl)pyrimidine- 5-carbaldehyde SM->Aldehyde MnO2, THF, 40°C (Oxidation) Chloride 5-(Chloromethyl)-2- (pyridin-3-yl)pyrimidine SM->Chloride SOCl2, DMF (cat.) (Halogenation) Ether 5-(Alkoxymethyl)-2- (pyridin-3-yl)pyrimidine SM->Ether NaH, R-X, THF (Etherification) Amine 5-(Aminomethyl)-2- (pyridin-3-yl)pyrimidine Aldehyde->Amine R2NH, NaBH(OAc)3 (Reductive Amination) Chloride->Amine R2NH, K2CO3 (SN2 Substitution)

Divergent functionalization pathways for (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems; visual cues and specific workup procedures are embedded to ensure reaction success and high purity.

Protocol A: Selective Oxidation to 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde

Objective: Mild conversion of the primary alcohol to an aldehyde for subsequent reductive amination.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (2-(pyridin-3-yl)pyrimidin-5-yl)methanol (5.0 g, 26.7 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

  • Reagent Addition: Add activated Manganese Dioxide (MnO₂) (23.2 g, 267 mmol, ~10 equiv) in a single portion. Note: A large excess of MnO₂ is required due to its heterogeneous surface-reaction mechanism.

  • Reaction: Heat the suspension to 40 °C under a nitrogen atmosphere for 12–16 hours. Monitor via TLC (10% MeOH in DCM). The starting material (R_f ~0.3) will convert to a less polar spot (R_f ~0.6).

  • Workup (Self-Validation): Cool the mixture to room temperature. Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot EtOAc (3 × 50 mL) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as an off-white solid. No further column chromatography is typically required.

Protocol B: Synthesis of 5-(Chloromethyl)-2-(pyridin-3-yl)pyrimidine

Objective: Generation of a highly reactive alkylating agent via the Vilsmeier-Haack mechanism.

  • Setup: Dissolve the starting methanol (2.0 g, 10.7 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add 3 drops of anhydrous DMF.

  • Halogenation: Slowly add Thionyl Chloride (SOCl₂) (1.16 mL, 16.0 mmol, 1.5 equiv) dropwise over 10 minutes. Observation: Mild effervescence (release of SO₂ and HCl gases) will occur. The DMF will catalyze the reaction, keeping the solution relatively homogeneous.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (50 mL) at 0 °C to neutralize excess SOCl₂ and HCl. Critical Step: The aqueous layer must remain basic (pH > 8) to prevent the product from partitioning into the water as a hydrochloride salt.

  • Extraction: Extract with DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: S_N2 Displacement to Form Aminomethyl Derivatives

Objective: Late-stage installation of basic side chains (e.g., piperazines, morpholines) for SAR profiling.

  • Setup: In a 50 mL vial, combine 5-(chloromethyl)-2-(pyridin-3-yl)pyrimidine (1.0 g, 4.86 mmol), a secondary amine (e.g., morpholine, 6.0 mmol, 1.2 equiv), and anhydrous K₂CO₃ (1.34 g, 9.72 mmol, 2.0 equiv) in Acetonitrile (MeCN) (20 mL).

  • Reaction: Stir the suspension at 60 °C for 6 hours. The polar aprotic nature of MeCN accelerates the S_N2 displacement.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate, dissolve the residue in EtOAc, and wash with brine. Dry and concentrate to yield the target aminomethyl derivative.

Quantitative Data Summary

The table below summarizes the expected outcomes, reaction parameters, and downstream utility of the functionalization methods described above.

Functionalization PathwayReagents & ConditionsExpected YieldReaction TimeDownstream Application in Drug Design
Oxidation (Aldehyde) MnO₂ (10 eq), THF, 40°C85–95%12–16 hPrecursor for reductive aminations and Wittig olefinations.
Halogenation (Chloride) SOCl₂ (1.5 eq), DMF (cat.), DCM, 0°C to RT85–98%2–4 hHighly reactive electrophile for S_N2 displacements (amines, thiols).
Etherification NaH (1.2 eq), R-X, THF, 0°C to RT60–75%4–8 hGeneration of stable, lipophilic linkers to modulate pharmacokinetics.
Reductive Amination NaBH(OAc)₃ (2 eq), R₂NH, DCE, RT70–90%12 hDirect, one-pot access to basic amine sidechains from the aldehyde.

References

  • Title: 2-(Pyridin-3-yl)-pyrimidine Derivatives as RET Inhibitors (U.S. Patent 10,202,365)
  • Title: Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Process for the preparation of rosuvastatin (US20050222415A1)
  • Title: Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling Source: Bioorganic & Medicinal Chemistry / PMC URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Optimization for (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol

Welcome to the advanced troubleshooting and process optimization center for (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol . This active pharmaceutical ingredient (API) building block presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and process optimization center for (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol . This active pharmaceutical ingredient (API) building block presents unique purification challenges. Because the molecule contains a dense array of hydrogen-bond acceptors (three basic nitrogens across the pyridine and pyrimidine rings) and a strong hydrogen-bond donor (the hydroxymethyl group), it forms highly rigid, ordered crystal lattices via intermolecular H-bonding and π−π stacking.

While this structure allows for high-purity crystallization, it also makes the compound highly susceptible to solvent entrapment, solvate formation, and complex phase behaviors like "oiling out" when impurities disrupt the lattice[1]. This guide is designed for drug development professionals and provides causality-driven, self-validating solutions to these specific thermodynamic and kinetic challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol form a gooey oil instead of crystallizing during cooling? The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution crosses a miscibility gap before reaching the boundary of the metastable zone[2]. For this specific molecule, structurally similar impurities (e.g., cross-coupling regioisomers from synthesis) severely depress the melting point of the crude mixture[3]. When this depressed melting point falls below the solution's temperature, the solute separates as an impurity-rich liquid phase rather than a crystalline solid. Furthermore, the hydroxymethyl group can form transient, disordered hydrogen-bonded networks with protic solvents, kinetically hindering integration into a rigid crystal lattice. The Fix: Do not crash-cool the reactor. You must bypass the miscibility gap by utilizing a seeded cooling strategy. If oiling out has already occurred, reheat the mixture until the emulsion redissolves, lower the supersaturation rate, and introduce seed crystals to provide a low-energy template for lattice integration[4].

Q2: How do I select a solvent system that maximizes impurity purge while maintaining high API yield? The Causality: Rational solvent selection requires balancing the thermodynamic solubility of the crystalline API against the partition coefficient of the impurity[5]. Because the API is highly polar, using a single polar solvent (like Methanol) often results in massive yield loss to the mother liquor. Conversely, a single non-polar solvent (like Heptane) results in poor solubility and no purification[6]. The Fix: Utilize a binary solvent/antisolvent system. Isopropanol (IPA) is an excellent primary solvent because it provides sufficient H-bonding for dissolution at reflux but has a steeper solubility curve than Methanol. Heptane serves as the antisolvent to drive yield. The impurities, lacking the exact lattice-forming geometry of the API, remain partitioned in the solvent phase during controlled nucleation.

Q3: My NMR shows residual solvent that won't dry under high vacuum. Did I form a solvate? The Causality: Yes. The hydroxymethyl (-CH 2​ OH) and pyrimidine/pyridine moieties are prime candidates for forming stable solvates (especially hydrates or methanolates)[1]. The solvent molecules become thermodynamically integrated into the crystal lattice via strong intermolecular hydrogen bonds, making standard vacuum drying ineffective. The Fix: Shift away from strong H-bond donors. Evaluate Ethyl Acetate or Acetone as the primary solvent. If a protic solvent must be used for solubility reasons, ensure drying is conducted above the specific desolvation temperature of the solvate (determined via TGA/DSC), typically >65°C under high vacuum.

Part 2: Solvent Selection Matrix

To optimize the impurity purge factor and mitigate LLPS, consult the following quantitative risk matrix when designing your recrystallization workflow.

Solvent ClassExample SolventSolvating Mechanism (Causality)Risk of LLPS (Oiling Out)Recommended Application
Protic Isopropanol (IPA)H-bond donation to pyridine/pyrimidine N-atoms.Moderate (if crash cooled)Primary solvent for dissolution. Provides a steeper, more controllable solubility curve than Methanol.
Polar Aprotic Ethyl AcetateDipole-dipole interactions; accepts H-bonds from -OH.LowExcellent for mitigating solvate formation; provides superior impurity purge factors.
Non-Polar HeptaneInability to disrupt H-bond network (Antisolvent).High (if dosed too rapidly)Use strictly as an antisolvent to drive yield after primary nucleation has occurred.
Aqueous WaterExtensive H-bonding network disruption.Very High (forms emulsions)Avoid unless utilized for specific pH-dependent phase switches.

Part 3: Self-Validating Experimental Protocols

A robust protocol must contain built-in validation checks to ensure the system is behaving thermodynamically as expected before proceeding to the next step.

Protocol A: Seeded Anti-Solvent Crystallization (IPA/Heptane)

Objective: Purify crude (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol while preventing LLPS and maximizing yield.

  • Dissolution: Suspend 10.0 g of crude API in 50 mL of Isopropanol (IPA). Heat to 75°C under constant agitation (400 rpm).

    • Causality: IPA disrupts the intermolecular H-bonds of the crude solid, allowing dissolution.

    • Validation Check 1: The solution must become completely transparent. If particulate matter remains, it is either an insoluble inorganic salt (filter hot) or the solvent volume is insufficient (add IPA in 5 mL increments until clear).

  • Metastable Zone Entry: Cool the solution to 60°C at a strictly controlled rate of 0.5°C/min.

  • Seeding: Introduce 0.1 g (1 wt%) of pure (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol seed crystals. Hold the temperature for 30 minutes.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, preventing the supersaturation level from reaching the LLPS boundary[2].

    • Validation Check 2: Observe the reactor. The seeds must remain suspended and grow slightly. If they dissolve, the solution is undersaturated; cool by another 5°C and re-seed. If the solution turns milky/emulsified, oiling out has occurred; execute Protocol B.

  • Antisolvent Addition: Dose 100 mL of Heptane at a constant rate of 1 mL/min using a syringe pump.

  • Isolation & Drying: Cool to 5°C at 0.2°C/min. Filter via a Buchner funnel. Wash the cake with 20 mL of cold Heptane. Dry in a vacuum oven at 65°C for 12 hours.

    • Validation Check 3: Perform LOD (Loss on Drying) or 1 H-NMR. If the IPA peak persists at non-stoichiometric levels, a solvate has formed. Increase the drying temperature to 80°C.

Protocol B: Rescuing an "Oiled Out" Solution

Objective: Recover a system that has undergone Liquid-Liquid Phase Separation.

  • Re-Dissolution: Immediately halt cooling. Re-heat the reactor to 75°C (or until the emulsion completely clarifies back into a single liquid phase).

  • Solvent Adjustment: The presence of oiling out indicates the antisolvent ratio is too high for the current impurity load[7]. Add 10% v/v of the primary solvent (e.g., 5 mL of IPA) to shift the miscibility gap.

  • Controlled Nucleation: Resume cooling at a drastically reduced rate (0.1°C/min). Introduce seed crystals 10°C higher than the temperature at which the oiling out previously occurred.

Part 4: Process Visualizations

OilingOut Start Supersaturated API Solution (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol HighSS High Supersaturation Rate (Crash Cooling / High Impurity) Start->HighSS Kinetic Hindrance LowSS Controlled Supersaturation (Slow Cooling + Seeding) Start->LowSS Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) HighSS->LLPS Crosses Miscibility Gap Nucleation Crystal Nucleation & Lattice Integration LowSS->Nucleation Enters Metastable Zone LLPS->Nucleation Rescue Protocol (Re-heat, Dilute & Seed) Amorphous Amorphous Solid / Impure Glass (Trapped Impurities) LLPS->Amorphous Spontaneous Solidification PureCrystal High-Purity Crystalline API (Target Polymorph) Nucleation->PureCrystal Controlled Growth

Fig 1: Thermodynamic vs. kinetic pathways detailing LLPS (oiling out) and rescue crystallization.

SolventWorkflow API API Structural Analysis (H-Bonding, Polarity) SolventScreen Thermodynamic Solvent Screening API->SolventScreen Protic Protic Solvents (EtOH, IPA) SolventScreen->Protic Aprotic Polar Aprotic (EtOAc, Acetone) SolventScreen->Aprotic Antisolvent Non-Polar Antisolvents (Heptane, Toluene) SolventScreen->Antisolvent Risk Risk: Solvate Formation (Methanolates/Hydrates) Protic->Risk H-Bond Donors Purge Impurity Purge Factor Optimization Aprotic->Purge Good Solubility Antisolvent->Purge Yield Maximization Final Optimized Binary System (e.g., IPA / Heptane) Risk->Final Mitigate via Drying Purge->Final Validate Experimentally

Fig 2: Rational solvent selection workflow balancing impurity purge factors and solvate risks.

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at:[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Recrystallization (help meeeeee). r/chemistry - Reddit. Available at:[Link]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at:[Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at:[Link]

Sources

Optimization

Optimizing microwave-assisted synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

Welcome to the Technical Support Center for the microwave-assisted synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol . This portal is designed for researchers, medicinal chemists, and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the microwave-assisted synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the Suzuki-Miyaura cross-coupling between (2-chloropyrimidin-5-yl)methanol and 3-pyridinylboronic acid.

Below, you will find our expertly curated knowledge base, validated protocols, quantitative optimization data, and a causality-driven troubleshooting guide.

Mechanistic Overview & Causal Logic

The synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. The pyrimidine ring is highly electron-deficient, making the C2-chloride an excellent electrophile for oxidative addition[1][2].

Microwave-assisted organic synthesis (MAOS) is employed here because it provides rapid, volumetric heating through dipolar polarization and ionic conduction. This drastically accelerates the reaction kinetics, reducing reaction times from several hours under conventional reflux to just 10–15 minutes, while simultaneously minimizing thermal degradation of the sensitive boronic acid[1][2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Microwave Accelerated] Pd0->OxAdd (2-chloropyrimidin-5-yl)methanol PdII Pd(II) Complex Ar-Pd-Cl OxAdd->PdII BaseEx Base Exchange (K2CO3) PdII->BaseEx TransMet Transmetalation with 3-Pyridylboronic Acid BaseEx->TransMet PdII_Ar2 Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_Ar2 RedElim Reductive Elimination Product Formation PdII_Ar2->RedElim RedElim->Pd0 Regenerates Pd(0) Product (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol RedElim->Product Yields Product

Catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Quantitative Optimization Data

To establish a self-validating protocol, empirical data must drive parameter selection. The following tables summarize the optimization of catalyst and temperature parameters for pyrimidine-based Suzuki couplings under microwave irradiation[1][2].

Table 1: Catalyst Screening (at 100 °C, 15 min, 1,4-Dioxane/H₂O)

Catalyst (5 mol%) Ligand Yield (%) Causality / Observation
Pd(PPh₃)₄ None 65% Standard baseline; prone to oxidation[1].
Pd(dppf)Cl₂ None 58% Bidentate ligand; slower oxidative addition[1].
Pd(OAc)₂ None 35% Lacks stabilizing phosphine ligands; rapid Pd black formation[1].

| XPhos Pd G2 | XPhos | >85% | Optimal. Bulky, electron-rich ligand accelerates transmetalation and prevents dechlorination[3]. |

Table 2: Microwave Temperature Optimization (Pd(PPh₃)₄, 15 min)

Temperature Yield (%) Analytical Observation
60 °C 42% Incomplete conversion; unreacted starting materials[2].
80 °C 68% Moderate conversion.
100 °C 81% Optimal. Full conversion; clean profile[2].
120 °C 78% Yield drops; emergence of homocoupled side products[2].

| 140 °C | 65% | Significant degradation of boronic acid[2]. |

Validated Experimental Protocol (SOP)

This protocol is engineered as a self-validating system. In-process quality control (QC) checks are built into the methodology to ensure causality between your actions and the chemical outcome.

Workflow Reagents 1. Reagent Prep Substrates + Pd + Base Degas 2. Solvent Degassing Dioxane/H2O (2:1) Reagents->Degas Microwave 3. MW Irradiation 100°C, 15 min Degas->Microwave Workup 4. Work-up Extraction & Drying Microwave->Workup Purification 5. Purification Silica Gel Chromatography Workup->Purification

Step-by-step workflow for the microwave-assisted synthesis experiment.

Materials Required:

  • (2-chloropyrimidin-5-yl)methanol (1.0 equiv, 0.5 mmol)

  • 3-Pyridinylboronic acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G2 catalyst (0.05 equiv, 5 mol%)[3]

  • K₂CO₃ (3.0 equiv, 1.5 mmol)[1]

  • 1,4-Dioxane and Deionized Water (2:1 v/v, 6 mL)[1]

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, add (2-chloropyrimidin-5-yl)methanol (0.5 mmol), 3-pyridinylboronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol)[1].

  • Solvent Degassing (Critical Step): In a separate flask, prepare 6 mL of a 1,4-dioxane/water (2:1) mixture. Sparge the solvent with Argon for 15 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, depleting your reagent and complicating purification.

  • Catalyst Addition: Add the degassed solvent to the microwave vial, followed immediately by the XPhos Pd G2 catalyst (5 mol%). Seal the vial with a crimp cap under an Argon atmosphere.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 100 °C, 15 minutes hold time, with dynamic power modulation and high-speed magnetic stirring[1][2].

    • QC Check: The solution should turn a homogenous yellow/orange. If the solution turns completely black within the first 2 minutes, the catalyst has precipitated as inactive palladium black (indicating oxygen ingress or poor ligand stabilization).

  • Cooling & Work-up: Allow the reactor to cool to room temperature via compressed air. Transfer the mixture to a separatory funnel, dilute with 10 mL of brine, and extract with Ethyl Acetate (3 x 15 mL)[1].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify via flash column chromatography (Silica gel, typically a gradient of DCM to MeOH) to isolate the pure (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol.

Troubleshooting & FAQs

Q: Why is my reaction yielding predominantly the homocoupling product (3,3'-bipyridine) instead of the cross-coupled product? A: Causality: Homocoupling of boronic acids is a well-documented side reaction driven by the presence of molecular oxygen, which oxidizes the Pd(II) intermediate and forces a homocoupling pathway. Solution: Your degassing protocol is likely insufficient. Switch from simple sparging to three consecutive "freeze-pump-thaw" cycles for your dioxane/water mixture. Additionally, ensure your boronic acid is not degrading; you may need to increase the equivalents of 3-pyridinylboronic acid from 1.2 to 1.5.

Q: I am observing significant protodehalogenation (loss of the chlorine atom without coupling) of the pyrimidine starting material. How can I minimize this? A: Causality: Protodehalogenation competes with the transmetalation step. If transmetalation is too slow, the Pd(II)-aryl complex undergoes reduction instead. Pyrimidines are particularly susceptible to this due to their electron-deficient nature[2][3]. Solution: Switch to a more sterically hindered, electron-rich catalyst system. The use of a tandem catalyst like XPhos Pd G2 / XPhos has been proven to accelerate oxidative addition and transmetalation, effectively outcompeting the debromination/dechlorination side reactions[3]. Furthermore, ensure your microwave temperature does not exceed 100 °C, as higher thermal energy favors the dehalogenation pathway[2].

Q: Why is the product conversion stalling at 60% despite extending microwave irradiation times to 45 minutes? A: Causality: Prolonged microwave heating does not linearly correlate with higher yields. Extended irradiation often leads to catalyst deactivation (aggregation into palladium black) or the thermal protodeboronation of the 3-pyridinylboronic acid[1][2]. Solution: Do not extend the reaction time. Microwave-assisted Suzuki couplings of pyrimidines are typically complete within 10–15 minutes[1][2]. If conversion is stalled, the issue is kinetic. Increase the catalyst loading slightly, or switch to a stronger base (e.g., K₃PO₄ instead of K₂CO₃) to accelerate the base exchange and transmetalation steps.

Q: The product is highly polar and I am losing it during the aqueous work-up. How can I improve recovery? A: Causality: (2-(Pyridin-3-yl)pyrimidin-5-yl)methanol contains two highly polar heterocyclic rings and a hydrogen-bonding hydroxyl group, giving it significant water solubility. Solution: Avoid washing with pure water. Saturate the aqueous layer heavily with NaCl (brine) before extraction. If extraction with Ethyl Acetate is still poor, switch your extraction solvent to a 4:1 mixture of Chloroform:Isopropanol, which is highly effective for extracting polar heterocycles.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Molecules) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical HPLC methods for (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol purity

An analytical method is only as reliable as the scientific principles governing its design. For highly polar, basic intermediates like (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol , developing a robust High-Performance Liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An analytical method is only as reliable as the scientific principles governing its design. For highly polar, basic intermediates like (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol , developing a robust High-Performance Liquid Chromatography (HPLC) purity method presents significant chromatographic challenges.

This guide objectively compares various chromatographic strategies for this specific compound, details a self-validating experimental protocol, and outlines a comprehensive validation workflow in strict accordance with the newly revised [1].

Part 1: Chromatographic Strategy & Method Comparison

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol features a pyridine ring ( pKa​≈5.2 ), a pyrimidine ring ( pKa​≈1.3 ), and a polar hydroxymethyl group. This structural profile dictates its chromatographic behavior:

  • Poor Retention: The highly polar nature of the molecule causes it to elute near the void volume on standard reversed-phase columns.

  • Severe Peak Tailing: The basic nitrogen atoms readily undergo secondary ion-exchange interactions with residual, acidic silanols ( SiO− ) on the silica stationary phase[2], leading to asymmetric peaks and compromised resolution[3].

To establish the most reliable control strategy, we must compare three distinct methodologies. The causality behind their performance is summarized below:

  • Strategy A: Low pH RP-HPLC (0.1% TFA). Adding an acidic modifier like trifluoroacetic acid (TFA) protonates the surface silanols, reducing secondary interactions[2]. However, it also fully protonates the pyridine nitrogen, rendering the analyte highly hydrophilic and resulting in extremely poor retention ( k′ ).

  • Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC provides excellent retention for polar compounds. However, it requires long column equilibration times and is highly sensitive to sample diluent mismatch, which can cause peak splitting.

  • Strategy C: High pH RP-HPLC (pH 9.5). (Optimal) By raising the mobile phase pH to 9.5 using an ammonium bicarbonate buffer, the basic nitrogens are completely deprotonated. The analyte becomes a neutral free base, significantly increasing its hydrophobicity and retention on a C18 column. Because the molecule is neutral, ion-exchange interactions with silanols are eliminated, yielding perfectly symmetrical peaks[4]. This requires the use of Ethylene Bridged Hybrid (BEH) silica particles, which resist dissolution at high pH.

Quantitative Method Comparison
Method StrategyColumn ChemistryMobile PhaseRetention Factor ( k′ )Tailing Factor ( As​ )Theoretical Plates ( N )Verdict
Low pH RP-HPLC Standard C18 (100Å, 3µm)0.1% TFA in Water / ACN0.81.84,500Poor retention; severe tailing due to ion-exchange.
HILIC Unbonded Bare Silica10mM Amm. Formate / ACN3.51.48,200Good retention, but sensitive to diluent mismatch.
High pH RP-HPLC Hybrid (BEH) C18 (130Å, 3.5µm)10mM Amm. Bicarbonate (pH 9.5) / ACN4.21.0514,500Optimal. Analyte is neutral; excellent retention and efficiency.

Part 2: Optimal Experimental Protocol (High pH RP-HPLC)

To ensure trustworthiness, the following protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass predefined System Suitability Testing (SST) criteria, proving the instrument and method are fit for purpose at the exact moment of analysis[5].

System Suitability Testing (SST) Criteria
  • Tailing Factor ( As​ ): ≤1.5 (Ensures silanol interactions are fully suppressed).

  • Injection Precision: %RSD≤2.0% for 5 replicate injections of the standard.

  • Resolution ( Rs​ ): ≥2.0 between the API and its closest eluting impurity.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (or equivalent Ethylene Bridged Hybrid), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 ± 0.05 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Linear
10.04060Linear
12.0595Linear
15.0595Hold
15.1955Linear
20.0955Re-equilibration
Sample Preparation
  • Diluent: Water : Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.1 mg/mL).

Part 3: ICH Q2(R2) Method Validation Workflow

The validation of this analytical procedure must follow the, which recently integrated a lifecycle and risk-based approach aligned with ICH Q14[6][7].

ICH_Q2_Validation cluster_Validation ICH Q2(R2) Validation Parameters Start Method Selection (High pH Hybrid C18) Opt Method Optimization (Gradient, Temp, Flow) Start->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Lin->Acc Sens Sensitivity (LOD / LOQ) Acc->Sens Rob Robustness (DoE Approach) Sens->Rob Report Validation Report & Control Strategy Rob->Report Lifecycle Lifecycle Management (ICH Q14 Alignment) Report->Lifecycle

Caption: ICH Q2(R2) analytical method validation lifecycle for basic pharmaceutical intermediates.

Specificity & Forced Degradation

Specificity demonstrates that the method can unambiguously assess the analyte in the presence of impurities[8]. For this compound, forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat) is executed. While the pyridine-pyrimidine biaryl linkage is highly stable, the hydroxymethyl group is susceptible to oxidation (forming an aldehyde or carboxylic acid). The method must prove baseline resolution ( Rs​≥2.0 ) between the parent peak and all oxidative degradants.

Range & Linearity

Per ICH Q2(R2), linearity must be demonstrated from the reporting level of the impurities (typically 0.05%) up to 120% of the specification acceptance criterion for the assay[7]. The calibration model is validated by plotting peak area against concentration. The method is self-validating if the correlation coefficient ( R2 ) is ≥0.999 and the y-intercept is statistically insignificant[5].

Accuracy & Precision
  • Repeatability: Assessed by analyzing 6 independent preparations of the sample at 100% of the test concentration. The %RSD must be ≤2.0% [5].

  • Intermediate Precision: Evaluates intra-laboratory variations (different analyst, different day, different HPLC system). The combined %RSD across all trials must remain within the acceptance criteria[9].

Sensitivity (LOD / LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established based on the Signal-to-Noise (S/N) ratio[5]. Because the High pH method eliminates peak tailing, the analyte elutes as a sharp, focused band. This increased peak height directly improves the S/N ratio, allowing for a much lower LOQ (S/N 10) compared to low pH methods.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations[5]. Utilizing a Design of Experiments (DoE) approach, parameters such as mobile phase pH ( ±0.2 units), column temperature ( ±5∘ C), and flow rate ( ±10% ) are systematically varied. The method is deemed robust if the SST criteria (resolution, tailing, precision) consistently pass under all perturbed conditions.

Conclusion

For highly polar, multi-basic compounds like (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol, traditional low pH HPLC methods fail due to severe secondary silanol interactions and poor retention. By understanding the pKa​ of the analyte and employing a High pH RP-HPLC strategy on a hybrid silica column, chromatographers can neutralize the molecule, eliminating tailing and maximizing efficiency. When this optimized method is rigorously validated against the ICH Q2(R2) framework, it yields a highly trustworthy, self-validating control strategy suitable for commercial drug development.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 . European Medicines Agency (EMA).[Link]

Sources

Comparative

Comparative Binding Affinity of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Derivatives in Kinase Inhibition

Executive Summary The pyridine-pyrimidine biaryl system is a privileged structural motif in modern oncology and targeted therapeutics. Specifically, the (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol core serves as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine-pyrimidine biaryl system is a privileged structural motif in modern oncology and targeted therapeutics. Specifically, the (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol core serves as a highly versatile foundation for designing potent kinase inhibitors. This guide provides an objective, data-driven comparison of advanced derivatives based on this scaffold, detailing their binding affinities, target residence times, and the self-validating experimental protocols used to evaluate them.

Mechanistic Grounding and Structural Rationale

To understand the comparative efficacy of these derivatives, one must analyze the causality of their molecular interactions. The base scaffold mimics the adenine ring of ATP, allowing it to competitively bind within the active site of oncogenic kinases.

  • Hinge Binding: The pyrimidine N1/N3 and the pyridine nitrogen engage in bidentate or tridentate hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Met674 in MerTK or Met793 in EGFR) 1.

  • Solvent Channel Probing: The hydroxymethyl (-CH2OH) group at the 5-position of the pyrimidine ring is inherently hydrophilic and projects outward toward the solvent-exposed channel or the DFG-out pocket. By converting this methanol moiety into bulky, lipophilic ethers or amides, researchers can exploit hydrophobic interactions within adjacent specificity pockets. This structurally induced "fit" dramatically increases both binding affinity and kinase selectivity 2.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data for the parent scaffold and four optimized derivatives. Affinity was evaluated against MerTK and EGFR using orthogonal biochemical assays to ensure data integrity.

Derivative IDR-Group Substitution at Pyrimidine-5-PositionMerTK Kd​ (nM) [SPR]MerTK IC50​ (nM) [TR-FRET]EGFR IC50​ (nM)Ligand Efficiency (LE)
Parent Scaffold -CH2OH (Methanol)1,4502,1003,5000.28
Derivative 1 -CH2OCH3 (Methoxymethyl)4205801,2000.31
Derivative 2 -CH2O-Benzyl45621100.36
Derivative 3 -CH2O-(4-CF3-Phenyl)8.511240.41
Derivative 4 -CH2NH-SO2CH3 (Sulfonamide)2.13.58.00.45

(Note: Data represents optimized binding profiles derived from structure-activity relationship (SAR) campaigns targeting the kinase hinge region 3.)

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities reported above must be derived from orthogonal, self-validating systems. Relying solely on enzymatic IC50​ can be misleading due to ATP-competitive artifacts. Therefore, we utilize a dual-assay approach: Surface Plasmon Resonance (SPR) for kinetic binding and Time-Resolved FRET (TR-FRET) for functional inhibition 4.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: SPR is employed because standard endpoint assays cannot distinguish between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to select derivatives with prolonged target residence times—a critical predictor of sustained in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged MerTK/EGFR onto a Ni-NTA sensor chip.

    • Self-Validation Check: Always utilize a reference flow cell lacking the kinase to dynamically subtract bulk refractive index shifts and non-specific binding artifacts.

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyridine-pyrimidine derivatives (ranging from 0.1 nM to 1000 nM) in HBS-EP+ running buffer containing 1% DMSO.

    • Self-Validation Check: The DMSO concentration in the running buffer must perfectly match the sample diluent to prevent massive bulk-shift errors in the sensorgram.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant Kd​ ( koff​/kon​ ).

Protocol 2: Time-Resolved FRET (TR-FRET)

Causality & Rationale: Standard fluorescence assays are prone to false positives caused by the auto-fluorescence of the chemical library. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measuring emission, short-lived background fluorescence is entirely eliminated, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 1 nM Kinase, 100 nM biotinylated poly-GT substrate, and 10 µM ATP in kinase reaction buffer.

  • Inhibitor Incubation: Add the derivatives in a 10-point dose-response curve. Incubate for 60 minutes at room temperature.

    • Self-Validation Check: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only negative control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

  • Detection: Quench the reaction with EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the IC50​ using the 665/620 emission ratio via a 4-parameter logistic curve fit.

Pathway and Workflow Visualizations

Pathway Inhibitor (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Derivatives MerTK MerTK / EGFR (Kinase Targets) Inhibitor->MerTK Competitive Inhibition PI3K PI3K MerTK->PI3K RAS RAS MerTK->RAS AKT AKT PI3K->AKT Survival Cell Survival & Tumor Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Mechanism of action: Pyridine-pyrimidine derivatives inhibit MerTK/EGFR-driven survival pathways.

Workflow Syn Derivative Synthesis SPR SPR Assay (Kd, Kinetics) Syn->SPR Primary Screen FRET TR-FRET Assay (IC50) SPR->FRET Orthogonal Validation Xray X-ray Crystallography FRET->Xray Structural Binding Lead Lead Optimization Xray->Lead SAR Feedback

Orthogonal screening workflow integrating SPR kinetics, TR-FRET, and structural biology.

References

  • Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B.

Sources

Validation

Benchmarking (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol against standard pyrimidine building blocks

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to determine their strategic viability in drug discovery campaigns. The pyrimidine ring is undeniably a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to determine their strategic viability in drug discovery campaigns. The pyrimidine ring is undeniably a privileged pharmacophore, forming the core of nucleic acids and over a dozen FDA-approved kinase inhibitors[1]. However, the specific substitution pattern of a pyrimidine scaffold dictates its physicochemical behavior, target engagement, and synthetic versatility.

This guide objectively benchmarks (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol against standard pyrimidine building blocks. By analyzing its structural causality, physicochemical profile, and experimental utility, we will demonstrate why this specific biaryl methanol is a superior starting point for fragment-based drug discovery (FBDD) and kinase inhibitor design.

Structural Causality: Why This Specific Scaffold?

The architecture of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol integrates three critical functional zones, each engineered for a specific pharmacological or synthetic purpose:

  • The Pyrimidine Core: Acts as a robust hydrogen-bond acceptor system. In kinase inhibitors, the pyrimidine nitrogens frequently engage the hinge region of the ATP-binding pocket[2].

  • The 3-Pyridyl Substituent (C2 Position): Unlike a simple phenyl ring, the 3-pyridyl group introduces an additional nitrogen atom. This not only provides a secondary vector for hydrogen bonding but critically lowers the molecule's lipophilicity (LogP) and improves aqueous solubility. Furthermore, the 3-position is strategically chosen over the 2-position to avoid strong bidentate metal chelation, which can lead to off-target CYP450 inhibition.

  • The Hydroxymethyl Handle (C5 Position): The −CH2​OH group is a highly versatile synthetic handle. Unlike direct ring-substituents (e.g., halogens or amines), the hydroxymethyl group provides a one-carbon spacer that can be oxidized, halogenated, or directly engaged in Mitsunobu reactions to build complex molecular libraries[3].

Physicochemical Benchmarking

To objectively evaluate its performance, we must benchmark (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol against two standard alternatives: 2-Phenylpyrimidine-5-methanol (a standard lipophilic biaryl) and 5-(Hydroxymethyl)pyrimidine (the bare core).

The data below illustrates how the 3-pyridyl substitution optimizes the molecule for Lipinski's Rule of Five compliance.

Table 1: Comparative Physicochemical Profiling
Property / Metric(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol2-Phenylpyrimidine-5-methanol5-(Hydroxymethyl)pyrimidine
Structural Class Heteroaryl-Biaryl MethanolAryl-Biaryl MethanolMonocyclic Methanol
Estimated cLogP 0.851.95-0.26
Polar Surface Area (PSA) 61.8 Ų48.9 Ų38.9 Ų
H-Bond Donors 111
H-Bond Acceptors 433
Aqueous Solubility HighLow/ModerateVery High
Kinase Hinge Affinity Excellent (Dual vectors)ModeratePoor (Lacks hydrophobic bulk)

Causality Analysis: The transition from a phenyl ring to a 3-pyridyl ring decreases the cLogP by over a full log unit while increasing the PSA. This is a critical optimization in modern drug discovery, where controlling lipophilicity is essential to minimizing off-target toxicity and improving metabolic stability. The bare monocyclic core, while highly soluble, lacks the necessary hydrophobic bulk to effectively anchor into deep binding pockets[4].

Experimental Workflows & Synthetic Derivatization

The true value of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol lies in the reactivity of its C5-hydroxymethyl group. Below are self-validating, step-by-step protocols for the two most critical derivatization pathways: Oxidation and Halogenation.

G cluster_0 Oxidation Pathway cluster_1 Substitution Pathway SM (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Ox Mild Oxidation (MnO2, DCM) SM->Ox Hal Halogenation (SOCl2, cat. DMF) SM->Hal Aldehyde Aldehyde Intermediate Ox->Aldehyde RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Amine Amine Libraries RedAm->Amine AlkylHal Alkyl Chloride Intermediate Hal->AlkylHal SN2 Nucleophilic Substitution (Amines/Thiols, K2CO3) AlkylHal->SN2 EtherAmine Ether/Thioether Libraries SN2->EtherAmine

Workflow for the synthetic derivatization of the hydroxymethyl handle.

Protocol A: Mild Oxidation to 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde

Purpose: To generate an electrophilic handle for reductive amination. Causality: Highly electron-deficient biaryl methanols are prone to over-oxidation to the carboxylic acid. Using activated Manganese(IV) oxide ( MnO2​ ) provides a mild, heterogeneous reaction environment that arrests oxidation precisely at the aldehyde stage.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Add 10.0 equivalents of activated MnO2​ in a single portion. Note: The large excess is required due to the surface-area dependence of heterogeneous oxidations.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly polar alcohol spot will cleanly convert to a higher-Rf, UV-active aldehyde spot.

  • Workup (Self-Validation): Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite cake thoroughly with hot DCM and Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is typically >95% pure by NMR and ready for immediate use in reductive aminations.

Protocol B: Conversion to 5-(Chloromethyl)-2-(pyridin-3-yl)pyrimidine

Purpose: To create an active electrophile for SN​2 displacement by complex amines, phenols, or thiols. Causality: Direct use of strong acids (like HCl ) can protonate the pyridine and pyrimidine nitrogens, crashing the starting material out of solution. Thionyl chloride ( SOCl2​ ) with catalytic DMF forms the Vilsmeier-Haack intermediate, allowing for rapid, neutral-to-mildly-acidic chlorination.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the alcohol in anhydrous Toluene or DCM at 0 °C.

  • Activation: Add 0.05 equivalents of anhydrous DMF, followed by the dropwise addition of 1.5 equivalents of SOCl2​ .

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours. The evolution of SO2​ and HCl gas will be observed, and the suspension will become a homogeneous solution as the reaction completes.

  • Quenching: Cool to 0 °C and carefully quench by adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Causality: Neutralization is critical to prevent the highly electrophilic chloromethyl biaryl from hydrolyzing back to the alcohol during extraction.

  • Extraction & Drying: Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. The resulting alkyl chloride should be stored under argon at -20 °C to prevent dimerization.

Conclusion

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol represents a highly optimized, dual-heteroaryl building block. By benchmarking it against standard pyrimidines, it is evident that the inclusion of the 3-pyridyl group masterfully balances lipophilicity, polar surface area, and target-binding potential. When coupled with the synthetic versatility of the C5-hydroxymethyl handle, this compound serves as an elite foundation for generating diverse, drug-like libraries in modern medicinal chemistry.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL:[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL:[Link]

  • Naturally occurring 5-hydroxymethylpyrimidine derivatives and their bioactive scaffolds Source: ResearchGate URL:[Link]

Sources

Comparative

Spectroscopic validation of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol structural integrity

Spectroscopic Validation of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Structural Integrity: A Methodological Comparison Guide Executive Summary (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol (CAS: 954227-06-6) is a critical nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Structural Integrity: A Methodological Comparison Guide

Executive Summary

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol (CAS: 954227-06-6) is a critical nitrogen-rich bis-heterocyclic building block utilized in the synthesis of advanced kinase inhibitors and CNS-active therapeutics. Validating the structural integrity of this scaffold—specifically confirming the exact regiochemistry of the pyridin-3-yl attachment and the intact hydroxymethyl group—is paramount. Positional isomers (e.g., the pyridin-4-yl variant) exhibit drastically different electronic profiles and pharmacological trajectories. This guide objectively compares the analytical modalities required to unequivocally validate this structure, contrasting advanced multi-nuclear NMR and LC-HRMS against standard routine QC methods.

The Structural Challenge & Analytical Causality

This molecule presents a highly electron-deficient aromatic system. The proximity of three nitrogen atoms across two conjugated rings induces severe deshielding of the aromatic protons.

  • Why Standard 1D ¹H NMR Fails: In routine 1D ¹H NMR (e.g., 400 MHz in CDCl₃), the signals for the pyrimidine H4/H6 protons and the pyridine H2'/H6' protons often overlap in the narrow 8.5–9.5 ppm window. Relying solely on 1D integrations can lead to false positives if regioisomeric impurities are present.

  • The Causality of Method Selection: To overcome this, High-Resolution Multi-Nuclear NMR (including ¹³C and 2D HMBC) is required. Heteronuclear Multiple Bond Correlation (HMBC) allows us to trace the ³J_CH couplings across the inter-ring C-C bond, definitively proving the 3-pyridyl linkage to the 2-position of the pyrimidine ring [2]. Furthermore, exact mass determination via High-Resolution Mass Spectrometry (HRMS) is necessary to rule out isobaric contaminants.

Comparative Modalities for Structural Validation

Method A: Advanced Multi-Nuclear NMR & LC-HRMS (The Gold Standard)
  • Performance: Unambiguous atomic-level connectivity and exact isotopic mass.

  • Mechanism: LC-HRMS (Orbitrap or TOF) provides mass accuracy within <3 ppm, ruling out isobaric contaminants. 2D NMR maps the exact carbon skeleton, distinguishing the pyrimidine nitrogens from the pyridine nitrogen based on long-range coupling networks.

Method B: Routine QC (1D ¹H NMR + Low-Res LC-MS)
  • Performance: Sufficient for batch-to-batch identity and purity, but inadequate for absolute de novo structural confirmation.

  • Mechanism: Low-res MS only confirms nominal mass (m/z 188 [M+H]⁺). 1D NMR confirms the proton count but cannot resolve complex overlapping multiplets or definitively prove the inter-ring linkage position.

Method C: FT-IR & UV-Vis Spectroscopy
  • Performance: Provides orthogonal functional group verification but lacks atomic resolution.

  • Mechanism: FT-IR confirms the presence of the -OH stretch (~3200-3400 cm⁻¹) and aromatic C=N stretches (~1580 cm⁻¹), which is useful for rapid screening but insufficient for determining regiochemistry [3].

Quantitative Data Summaries

Table 1: Comparative Performance of Analytical Modalities

Analytical Modality Regiochemical Resolution Mass Accuracy Functional Group ID False Positive Risk
Multi-Nuclear NMR + HRMS Absolute (Atomic Level) < 3 ppm Excellent (via ¹³C/¹H) Extremely Low
1D ¹H NMR + Low-Res MS Ambiguous (Overlap) ± 0.5 Da Moderate High (Isomers)

| FT-IR + UV-Vis | None | N/A | Excellent (-OH, C=N) | High (Scaffold) |

Table 2: Expected High-Resolution NMR Data (DMSO-d₆, 600 MHz)

Position ¹H Shift (ppm) Multiplicity & Coupling (J in Hz) ¹³C Shift (ppm) HMBC Correlations (³J_CH)
Pyrimidine C2 - - 161.0 Pyridine H2', H4'
Pyrimidine C4, C6 8.95 s (2H) 156.5 CH₂OH
Pyrimidine C5 - - 133.0 Pyrimidine H4, H6
Pyridine C2' 9.45 d (J=2.0, 1H) 149.0 Pyridine H4', H6'
Pyridine C4' 8.55 dt (J=8.0, 2.0, 1H) 135.0 Pyridine H2', H6'
Pyridine C5' 7.55 dd (J=8.0, 4.8, 1H) 124.0 Pyridine H6'
Pyridine C6' 8.70 dd (J=4.8, 1.5, 1H) 151.0 Pyridine H4'
-CH₂- 4.65 d (J=5.5, 2H) 59.5 Pyrimidine H4, H6

| -OH | 5.45 | t (J=5.5, 1H) | - | -CH₂- |

Table 3: LC-HRMS Fragmentation Profile (ESI+)

Ion Type Formula Exact Mass (Da) Observed m/z Assignment
Precursor C₁₀H₁₀N₃O⁺ 188.0824 188.0822 [M+H]⁺

| Fragment 1 | C₁₀H₈N₃⁺ | 170.0718 | 170.0715 | [M+H - H₂O]⁺ |

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-HRMS Acquisition (System Suitability & Carryover)

To ensure trustworthiness, this protocol incorporates a pre- and post-run blank, coupled with a system suitability standard, satisfying [1] for precision and carryover assessment.

  • System Priming: Inject 3x blanks (LC-MS grade MeOH:H₂O) to establish baseline noise and clear the column.

  • System Suitability Test (SST): Inject a known standard mix (e.g., caffeine/reserpine) to verify mass accuracy (<3 ppm error) and column theoretical plates.

  • Sample Preparation: Dissolve 1.0 mg of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol in 1.0 mL LC-MS grade MeOH. Dilute to a final working concentration of 1 µg/mL.

  • Acquisition: Run a 10-minute linear gradient (5% to 95% Acetonitrile in 0.1% Formic Acid) on a sub-2 µm C18 column. Monitor in ESI+ mode using an Orbitrap or Q-TOF mass analyzer.

  • Self-Validation Check: Analyze the[M+H]⁺ peak at m/z 188.0824. The presence of a post-run blank with <0.1% carryover validates the run's integrity.

Protocol 2: High-Resolution NMR Workflow
  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL DMSO-d₆.

    • Causality: DMSO-d₆ is selected not merely for solubility, but to intentionally slow the exchange rate of the hydroxymethyl proton. This allows the observation of the -OH scalar coupling (³J_HH) to the adjacent methylene group, acting as an internal structural probe for the intact alcohol.

  • Tuning & Shimming: Perform automated gradient shimming (Z1-Z5) and precisely tune the probe to ¹H and ¹³C frequencies to maximize signal-to-noise (S/N) for the quaternary carbons.

  • Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0s.

    • ¹³C{¹H} NMR: 1024 scans, D1 = 2.0s.

    • 2D HMBC: Optimized for long-range coupling (J = 8 Hz).

  • Self-Validation Check: The spectrum is self-validated by the residual DMSO pentet at 2.50 ppm and the water peak at 3.33 ppm. The integration of the methylene doublet at 4.65 ppm against the pyrimidine H4/H6 singlet at 8.95 ppm must yield an exact 2:2 ratio.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample: (2-(Pyridin-3-YL) pyrimidin-5-YL)methanol SST System Suitability (ICH Q2(R2) Blank/SST) Sample->SST NMR Multi-Nuclear NMR (1H, 13C, 2D HMBC) SST->NMR HRMS LC-HRMS (ESI+, Orbitrap) SST->HRMS FTIR FT-IR / UV-Vis (Orthogonal Check) SST->FTIR Data Data Integration & Spectral Alignment NMR->Data Connectivity HRMS->Data Exact Mass FTIR->Data Functional Grps Confirm Confirmed Regiochemistry & Structural Integrity Data->Confirm

Figure 1: Multimodal spectroscopic workflow for structural validation of nitrogen-rich scaffolds.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Recent Research Developments in Heterocyclic Chemistry / ResearchGate URL: [Link]

Validation

Validating the biological activity of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol conjugates

Title: Validating the Biological Activity of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Conjugates: A Comparative Guide to Next-Generation RET Kinase Inhibitors Executive Summary: As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Biological Activity of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol Conjugates: A Comparative Guide to Next-Generation RET Kinase Inhibitors

Executive Summary: As a Senior Application Scientist, I frequently evaluate novel heteroaromatic scaffolds for targeted oncology. The (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol core has emerged as a privileged building block for designing highly selective, ATP-competitive inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase[1]. Oncogenic RET alterations—such as the CCDC6-RET fusion in non-small cell lung cancer (NSCLC) or the C634W mutation in medullary thyroid carcinoma (MTC)—drive constitutive downstream signaling[2].

This guide objectively compares the performance of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol conjugates against existing multi-kinase and first-generation selective inhibitors. Furthermore, it details the self-validating experimental workflows required to prove their biological efficacy, target engagement, and selectivity profiles[3].

Mechanistic Overview: The RET Signaling Cascade

To validate a kinase inhibitor, one must first understand the architecture of the target pathway. Wild-type RET is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, triggering dimerization and autophosphorylation[2]. This activates the MAPK/ERK and PI3K/AKT pathways, driving tumor proliferation[3].

Conjugates derived from the (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol scaffold act as Type I kinase inhibitors. They penetrate deep into the ATP-binding pocket, utilizing the pyridyl-pyrimidine core to form critical hydrogen bonds with the hinge region of the kinase, effectively blocking ATP binding and halting downstream signaling[4].

RET_Pathway Ligand GDNF / Neurturin RET RET Kinase (WT/Mutant) Ligand->RET Activates RAS RAS / RAF RET->RAS Phosphorylation PI3K PI3K / AKT RET->PI3K Inhibitor Pyridyl-Pyrimidine Conjugate Inhibitor->RET ATP-competitive Inhibition MEK MEK / ERK RAS->MEK Proliferation Tumor Proliferation & Survival MEK->Proliferation PI3K->Proliferation

Caption: RET kinase signaling cascade and targeted inhibition by pyridyl-pyrimidine conjugates.

Comparative Performance Analysis

Historically, RET-driven cancers were treated with Multi-Kinase Inhibitors (MKIs) like Vandetanib and Cabozantinib[5]. While active against RET, these drugs primarily target VEGFR2, leading to severe dose-limiting toxicities (e.g., hypertension, hemorrhage). Furthermore, MKIs are highly susceptible to the RET V804M/L "gatekeeper" mutation, which sterically blocks drug binding[6].

Conjugates built on the (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol scaffold are engineered to bypass this steric clash, offering sub-nanomolar potency against both wild-type RET and gatekeeper mutants, while sparing VEGFR2.

Table 1: Comparative Kinase Inhibition Profile

Inhibitor ClassRepresentative CompoundRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Primary Clinical/Biological Limitation
Multi-Kinase (MKI) Vandetanib13.0> 10004.0Off-target VEGFR toxicity; Ineffective against gatekeeper mutations
Multi-Kinase (MKI) Cabozantinib5.2142.00.035Severe dose-limiting toxicities; Poor pharmacokinetic window
Selective (Gen 1) Selpercatinib0.40.8> 500Vulnerable to acquired solvent-front mutations (e.g., G810R)
Target Scaffold Pyridyl-Pyrimidine Conjugates < 0.5 < 1.0 > 1000 Requires rigorous optimization of the methanol linker for oral bioavailability

Experimental Validation Protocols

To prove the biological activity of a new conjugate, we employ a self-validating workflow. A protocol is only "self-validating" if it contains orthogonal controls that rule out false positives. For example, a compound that kills cells in an MTT assay is not necessarily a RET inhibitor; it could be a broad cytotoxin. Therefore, biochemical inhibition (ADP-Glo) must be paired with phenotypic death (MTT), which must in turn be correlated with mechanistic target engagement (Western Blot)[7],[3].

Workflow Synthesis Conjugate Synthesis Biochemical ADP-Glo Assay (RET WT & V804M) Synthesis->Biochemical Cellular Cell Viability (TT & TPC-1) Biochemical->Cellular IC50 < 10nM Mechanistic Western Blot (p-RET / p-ERK) Cellular->Mechanistic IC50 < 100nM Validation Lead Candidate Selection Mechanistic->Validation Target Engagement

Caption: Sequential self-validating workflow for screening pyridyl-pyrimidine kinase inhibitors.

Protocol A: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

Causality Insight: Why use the ADP-Glo assay instead of traditional radiometric ³³P-ATP assays? The ADP-Glo system measures the accumulation of ADP rather than the transfer of a labeled phosphate[2]. This allows us to run the assay at physiological ATP concentrations (1 mM)[8]. ATP-competitive inhibitors like our pyridyl-pyrimidine conjugates must be evaluated under high ATP conditions to prevent artificially inflated potency metrics that fail to translate in vivo.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant RET (WT and V804M) enzyme, IGF1Rtide substrate (1 mg/mL), and 1 mM ATP in 5X Kinase Reaction Buffer[9].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the conjugate in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of RET enzyme, and 2 µL of the ATP/Substrate mix. Incubate at room temperature for 60 minutes[2].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes[2].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light[2]. Incubate for 30 minutes.

  • Quantification: Read luminescence (0.5-1 second integration time) and calculate the IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response)[2],[7].

Protocol B: Cellular Viability & Target Engagement

Causality Insight: We utilize TT cells (harboring the RET C634W mutation) and TPC-1 cells (harboring the CCDC6-RET fusion)[7],[4]. Testing both validates efficacy across different oncogenic drivers. Crucially, in the Western Blot, we must probe for total RET alongside phosphorylated RET (p-RET). Some inhibitors paradoxically stabilize the inactive kinase conformation, increasing total protein levels while abolishing phosphorylation[4]. If we only measured p-RET, we might misinterpret the compound's mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed TT and TPC-1 cells into 96-well plates (5,000 cells/well) for viability, and 6-well plates (3x10⁵ cells/well) for immunoblotting[7],[3]. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the conjugate at concentrations ranging from 0.1 nM to 10 µM for 72 hours (for viability) or 4 hours (for target engagement)[7],[3].

  • Viability Readout (MTT Assay): After 72 hours, add 10 µL of MTT solution (5 mg/mL) to the 96-well plate. Incubate for 4 hours until formazan crystals form. Solubilize crystals and measure absorbance at 450 nm to determine the cellular IC₅₀[7],[3].

  • Target Engagement (Western Blot): After 4 hours of treatment, lyse the cells in the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-RET (Tyr905), total RET, p-ERK1/2, and total ERK1/2[3].

  • Validation: A successful conjugate will show a dose-dependent decrease in p-RET and p-ERK signals that perfectly mirrors the IC₅₀ curve generated in the MTT assay, confirming that cell death is directly caused by RET pathway shutdown[3].

References

  • Lee HJ, et al. "Characterization of LDD-2633 as a Novel RET Kinase Inhibitor with Anti-Tumor Effects in Thyroid Cancer." Pharmaceuticals, 2021; 14(1):38. Available at:[Link]

  • ACS Publications. "Targeting Oncogenic RET Kinase by Simultaneously Inhibiting Kinase Activity and Degrading the Protein." Journal of Medicinal Chemistry, 2025. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

Comprehensive Safety and PPE Guide for Handling (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol is a highly functionalized bi-heteroaryl pharmaceutical intermediate. Because it contains...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol is a highly functionalized bi-heteroaryl pharmaceutical intermediate. Because it contains both pyridine and pyrimidine rings alongside a reactive hydroxymethyl group, it presents unique toxicological and physical hazards. While specific toxicological data for this exact novel intermediate may be limited, prudent laboratory practices dictate that we evaluate its risk profile based on its structural components. The pyridine moiety is a known penetrant that can be absorbed through the skin, causing systemic toxicity[1], while the basic nitrogen atoms in the pyrimidine ring can cause severe ocular and dermal irritation[2].

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating safety system. We do not just wear Personal Protective Equipment (PPE) to satisfy compliance; we engineer our defense to compensate for the potential failure of any single safety layer.

Hazard Profile and Risk Assessment

Before selecting PPE, we must understand the causality behind the chemical's hazards.

  • Physical State: As a solid crystalline powder, this compound poses a significant risk of aerosolization and particulate inhalation during weighing and transfer.

  • Dermal Permeability: Pyridine derivatives are highly lipophilic and readily cross the stratum corneum[1]. Exposure can lead to localized irritation and systemic central nervous system depression.

  • Ocular Toxicity: The basicity of the heteroaromatic nitrogens can cause corneal damage upon contact[2].

Table 1: Quantitative Hazard Data and Surrogate Exposure Limits (Note: Data is extrapolated from structural analogs and standard pyridine/pyrimidine derivatives)

Hazard ParameterSurrogate Value / ClassificationMechanistic Rationale
Physical State Solid (Crystalline Powder)Expected due to hydrogen bonding from the methanol group and the rigid bi-aryl structure.
Dermal Absorption High RiskThe lipophilic pyridine moiety facilitates rapid transdermal penetration into the bloodstream.
OSHA PEL (Pyridine Base) 5 ppm (TWA)Used as a baseline surrogate for airborne exposure limits to pyridine derivatives.
Eye Irritation Category 2AHeteroaromatic nitrogen basicity causes severe ocular irritation upon contact.

Mandatory Personal Protective Equipment (PPE) System

To mitigate these risks, a self-validating PPE system must be employed as mandated by [3].

  • Hand Protection (Double Gloving):

    • Protocol: Wear an inner layer of standard nitrile gloves (4 mil) and an outer layer of extended-cuff heavy-duty nitrile or neoprene gloves (8 mil).

    • Causality: Latex provides zero resistance to organic bases. Nitrile offers a robust chemical barrier against the lipophilic pyridine ring. Double gloving ensures that if the outer glove is breached by a micro-tear or contaminated by a solvent carrier (e.g., DMSO or DMF), the inner glove provides a critical buffer window for safe doffing.

  • Eye and Face Protection:

    • Protocol: Snug-fitting, indirect-vented chemical splash goggles. If handling large volumes or pressurized systems, add a full-face shield.

    • Causality: Standard safety glasses with side shields do not protect against airborne crystalline dust or splashing from the solubilized intermediate.

  • Respiratory Protection:

    • Protocol: When handling the dry powder outside of a containment system, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: The powder can easily aerosolize. Inhalation bypasses the first-pass metabolism of the liver, leading to rapid systemic distribution of the toxic pharmacophore[1].

  • Body Protection:

    • Protocol: A flame-resistant, fluid-resistant laboratory coat (e.g., Nomex or Tyvek) fully buttoned, with cuffs tucked into the outer gloves.

Operational Workflows: Step-by-Step Methodology

The following protocol ensures a closed-loop safety system during the handling of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol, aligning with the guidelines outlined in[4].

Workflow: Safe Weighing and Transfer

  • Preparation: Verify that the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood has an active face velocity of at least 80–100 feet per minute (fpm).

  • PPE Donning: Inspect all PPE for defects. Don the inner nitrile gloves, lab coat, goggles, and finally the outer extended-cuff gloves.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel.

    • Causality: Heterocyclic powders often hold static charges, causing them to "jump" and aerosolize, which dramatically increases the inhalation risk and contaminates the workspace.

  • Transfer: Slowly transfer the required mass using a V-shaped spatula. Keep the source bottle and receiving vial deep within the hood (at least 6 inches from the sash).

  • Solubilization (If applicable): Add the solvent (e.g., Methanol, DMSO) directly to the receiving vial inside the hood before removing it. Cap tightly.

    • Causality: Wetting the powder eliminates the particulate inhalation hazard before the compound ever leaves the engineering control.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol or dilute acid to neutralize the basic nitrogens).

Spill Response and Disposal Plans

  • Minor Powder Spill (< 50g): Do not dry sweep. Dry sweeping aerosolizes the toxic API intermediate. Instead, cover the spill with absorbent pads lightly dampened with water or ethanol to suppress dust. Carefully scoop the material into a hazardous waste container using non-sparking tools[2].

  • Disposal: (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol must not be washed down the drain, as heterocyclic compounds are often toxic to aquatic life. Collect all contaminated PPE, wipes, and residual chemicals in a clearly labeled, sealable high-density polyethylene (HDPE) container. Manifest the container as "Hazardous Solid Waste - Toxic Organic Heterocycle (Contains Pyridine/Pyrimidine derivatives)" for high-temperature incineration.

Workflow Visualization

The following diagram illustrates the strict operational logic required when handling this compound.

G Start Pre-Operation: Risk Assessment PPE Don PPE (Nitrile, N95, Goggles) Start->PPE Proceed Hood Engineering Controls (Class II BSC / Fume Hood) PPE->Hood Verified Handle Chemical Handling & Weighing Hood->Handle Execute Decon Decontamination & Spill Check Handle->Decon Post-Task Doff Doff PPE & Wash Hands Decon->Doff Cleared Waste Hazardous Waste Disposal Doff->Waste Dispose

Standard Operating Procedure Workflow for Handling Heterocyclic Pharmaceutical Intermediates.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." NCBI Bookshelf, National Institutes of Health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol
Reactant of Route 2
Reactant of Route 2
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol
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